Glucovanillin - 494-08-6

Glucovanillin

Catalog Number: EVT-332534
CAS Number: 494-08-6
Molecular Formula: C14H18O8
Molecular Weight: 314.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Glucovanillin, also known as vanillin glucoside, is a glucoside of vanillin. It exists as a non-volatile precursor to vanillin, the primary aroma compound in cured vanilla beans (Vanilla planifolia). [] Glucovanillin is synthesized in mature green vanilla pods and stored primarily in the placentae. [, ] During the curing process, glucovanillin is hydrolyzed by endogenous β-D-glucosidase, releasing free vanillin, thus contributing significantly to the characteristic flavor of vanilla. [, ]

Future Directions
  • Exploration of alternative extraction and hydrolysis methods: Investigating innovative techniques for glucovanillin extraction and hydrolysis could lead to more efficient and sustainable production of natural vanillin from green vanilla beans. [, ]
  • Microbial biotransformation for novel vanilla flavors: Investigating the potential of specific Bacillus isolates or other microorganisms to biotransform glucovanillin into novel flavor compounds could diversify vanilla flavor profiles and meet the growing demand for unique flavor experiences. []

Vanillin

Compound Description: Vanillin (4-hydroxy-3-methoxybenzaldehyde) is the primary flavor compound in cured vanilla beans. It is responsible for the characteristic vanilla aroma and flavor. Vanillin is found in its glycosylated form, glucovanillin, in green vanilla beans. During the curing process, endogenous β-glucosidase hydrolyzes glucovanillin to release free vanillin [, , , , ].

4-Hydroxybenzaldehyde

Compound Description: 4-Hydroxybenzaldehyde is an aromatic aldehyde found in vanilla beans. It exists in both free and glycosylated forms. Like vanillin, it contributes to the overall aroma profile of cured vanilla beans [].

p-Hydroxybenzoic acid

Compound Description: p-Hydroxybenzoic acid is an aromatic carboxylic acid identified in vanilla beans. It is found in both free and glycosylated forms []. It is a precursor to other phenolic compounds in vanilla.

Vanillic acid

Compound Description: Vanillic acid is a phenolic acid and an oxidation product of vanillin. It is naturally present in vanilla beans and contributes to their complex flavor profile [].

p-Hydroxybenzaldehyde glucoside

Compound Description: p-Hydroxybenzaldehyde glucoside is the glucoside form of p-hydroxybenzaldehyde. It is found in vanilla beans and serves as a precursor to p-hydroxybenzaldehyde, which contributes to the overall aroma of cured vanilla [].

Bis[4-(β-D-glucopyranosyloxy)-benzyl]-2-isopropyltartrate (Glucoside A)

Compound Description: Glucoside A is a phenolic diglucoside identified in young vanilla pods. Its concentration decreases as the vanilla pods mature [].

Bis[4-(β-D-glucopyranosyloxy)-benzyl]-2-(2-butyl)tartrate (Glucoside B)

Compound Description: Similar to Glucoside A, Glucoside B is a phenolic diglucoside found in higher concentrations in young vanilla pods. Its levels decrease with pod maturity [].

Ferulic acid

Compound Description: Ferulic acid is a phenolic acid involved in the biosynthesis of vanillin. It is found in vanilla beans and acts as an intermediate in the pathway leading to vanillin formation [, ].

p-Coumaric acid

Compound Description: p-Coumaric acid is a phenolic acid and a precursor in the phenylpropanoid pathway, which leads to the synthesis of various phenolic compounds, including vanillin, in plants [, ].

Vanillyl alcohol

Compound Description: Vanillyl alcohol is an alcohol derivative of vanillin found in vanilla beans. It may be formed through the hydrolysis of a glucoside precursor and can be further converted into vanillin during the curing process [].

Source

Glucovanillin is predominantly sourced from vanilla pods, where it occurs naturally. The extraction process typically involves methods such as high-performance liquid chromatography (HPLC) to isolate glucovanillin from the complex mixture of compounds present in vanilla beans .

Classification

Glucovanillin belongs to the class of phenolic compounds, specifically glycosides. It is categorized under flavoring agents and has been studied for its potential therapeutic applications due to its antioxidant and antimicrobial properties .

Synthesis Analysis

Methods

The synthesis of glucovanillin can be achieved through various chemical methods, including enzymatic and synthetic approaches. Recent studies have explored nature-inspired synthesis techniques to create derivatives of glucovanillin with enhanced antibacterial activities .

Technical Details

One notable method involves the enzymatic extraction of glucovanillin from vanilla pods, where enzymes facilitate the release of glucovanillin by degrading cell wall components. This process can be optimized for efficiency and yield . Additionally, synthetic pathways have been developed that allow for the modification of glucovanillin to produce derivatives with specific pharmacological properties .

Molecular Structure Analysis

Structure

The molecular structure of glucovanillin features a glucose moiety linked to a vanillin unit. Its chemical formula is C₁₁H₁₄O₇, indicating the presence of hydroxyl groups that contribute to its solubility and reactivity.

Data

The molecular weight of glucovanillin is approximately 258.24 g/mol. Its structure can be represented as follows:

Glucovanillin C11H14O7\text{Glucovanillin }\quad \text{C}_{11}\text{H}_{14}\text{O}_{7}
Chemical Reactions Analysis

Reactions

Glucovanillin can undergo various chemical reactions, particularly hydrolysis, which can convert it into vanillin and glucose under acidic or enzymatic conditions. This transformation is significant in food processing and flavor enhancement applications.

Technical Details

The hydrolysis reaction can be catalyzed by acids or specific enzymes such as glycosidases. The reaction conditions, including temperature and pH, play crucial roles in the efficiency of glucovanillin conversion to vanillin .

Mechanism of Action

Process

The mechanism by which glucovanillin exerts its biological effects involves its interaction with cellular pathways. As an antioxidant, it scavenges free radicals and reduces oxidative stress in cells. Additionally, its antibacterial properties are attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.

Data

Studies have shown that glucovanillin exhibits significant antibacterial activity against multidrug-resistant strains of bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE), with Minimum Inhibitory Concentrations ranging from 128-256 μg/mL .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline solid
  • Solubility: Soluble in water and organic solvents due to the presence of hydroxyl groups
  • Melting Point: Data on melting point varies but typically falls within a range conducive for food applications.

Chemical Properties

  • Stability: Relatively stable under normal conditions but sensitive to light and heat.
  • pH Sensitivity: Stability may be affected by extreme pH levels.

Relevant analyses indicate that glucovanillin maintains its integrity under standard storage conditions but may degrade when exposed to high temperatures or prolonged light exposure .

Applications

Scientific Uses

Glucovanillin has several scientific applications:

  • Antimicrobial Agent: Its ability to combat antibiotic-resistant strains makes it a candidate for developing new antimicrobial treatments.
  • Flavoring Agent: Used extensively in the food industry for its sweet flavor profile.
  • Antioxidant: Explored for potential health benefits related to oxidative stress reduction.

Research continues into optimizing glucovanillin derivatives for enhanced efficacy in various therapeutic contexts, particularly in combating antimicrobial resistance .

Properties

CAS Number

494-08-6

Product Name

Glucovanillin

IUPAC Name

3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzaldehyde

Molecular Formula

C14H18O8

Molecular Weight

314.29 g/mol

InChI

InChI=1S/C14H18O8/c1-20-9-4-7(5-15)2-3-8(9)21-14-13(19)12(18)11(17)10(6-16)22-14/h2-5,10-14,16-19H,6H2,1H3/t10-,11-,12+,13-,14-/m1/s1

InChI Key

LPRNQMUKVDHCFX-RKQHYHRCSA-N

SMILES

COC1=C(C=CC(=C1)C=O)OC2C(C(C(C(O2)CO)O)O)O

Synonyms

glucovanillin

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OC2C(C(C(C(O2)CO)O)O)O

Isomeric SMILES

COC1=C(C=CC(=C1)C=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O

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